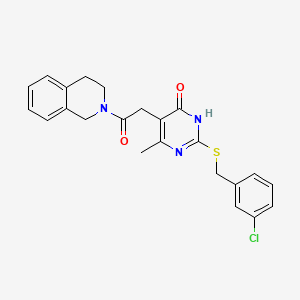

(Z)-6-羟基-7-((4-甲基哌嗪-1-基)甲基)-2-(4-硝基苄叉)-苯并呋喃-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

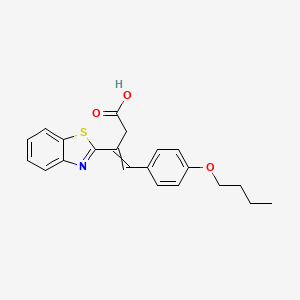

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.

BenchChem offers high-quality (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

振动和电子性质

使用实验技术(如 FT-IR、FT-拉曼和紫外光谱)以及密度泛函理论 (DFT) 研究了 (Z)-2-(4-硝基苄叉)-苯并呋喃-3(2H)-酮 的振动和电子性质。该研究提供了对化合物基态性质的见解,观察值和计算值之间具有良好的一致性,表明在材料科学和光谱学中具有潜在应用 (Veeraiah 等人,2012)。

抗菌和抗肿瘤特性

与 (Z)-6-羟基-7-((4-甲基哌嗪-1-基)甲基)-2-(4-硝基苄叉)-苯并呋喃-3(2H)-酮 相似的化合物(从海洋内生真菌等各种来源分离)已显示出中等的抗菌和抗肿瘤活性。这些发现表明在开发用于治疗感染和癌症的新型治疗剂中具有可能的应用 (Xia 等人,2011)。

DNA 拓扑异构酶抑制

具有与目标化合物相关的结构的新型苯并呋喃衍生物对 DNA 拓扑异构酶 I 和 II 表现出有效的抑制活性。这表明在开发针对这些酶的新型抗癌药物中具有潜在用途 (Lee 等人,2007)。

曼尼希碱基中的生物活性

结合与目标化合物相似的结构的曼尼希碱基显示出细胞毒性/抗癌和碳酸酐酶抑制作用。这为基于这种化学结构开发新的药理剂开辟了道路 (Gul 等人,2019)。

催化和抗菌研究

不对称末端氧代桥联配合物(包括目标化合物结构的元素)已被合成,并显示出显着的催化和抗菌活性。这些发现突出了在催化和作为抗菌剂中的潜在应用 (Shanmuga Bharathi 等人,2009)。

作用机制

Target of Action

The primary targets of the compound (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one are the enzymes lipoxygenase and xanthine oxidase . These enzymes play crucial roles in the body’s inflammatory response and purine metabolism, respectively .

Mode of Action

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . The compound also inhibits the xanthine oxidase enzyme, although its activity is lower than that of allopurinol, a known xanthine oxidase inhibitor .

Biochemical Pathways

The inhibition of lipoxygenase and xanthine oxidase by (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one affects the arachidonic acid and purine metabolic pathways, respectively . This can lead to a decrease in the production of inflammatory mediators and uric acid, potentially alleviating symptoms of inflammatory diseases and gout .

Pharmacokinetics

Its structural similarity to other compounds with known pharmacokinetic properties suggests it may have good bioavailability and be metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one’s action include a decrease in the production of inflammatory mediators and uric acid . This can lead to a reduction in inflammation and symptoms of gout .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one . For example, under acidic conditions, protonation of the 4-methylpiperazin-1-yl group can lead to an increase in fluorescence intensity . This suggests that the compound may be more active or stable in acidic environments, such as the stomach or certain cellular compartments .

属性

IUPAC Name |

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-22-8-10-23(11-9-22)13-17-18(25)7-6-16-20(26)19(29-21(16)17)12-14-2-4-15(5-3-14)24(27)28/h2-7,12,25H,8-11,13H2,1H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLXJQGMNJGIMB-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2599576.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2599582.png)

![4-((6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2599587.png)

![(3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine](/img/structure/B2599590.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2599593.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2599596.png)